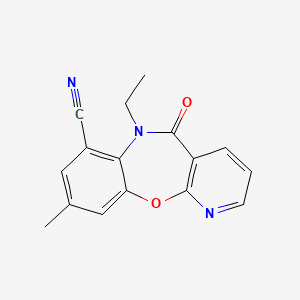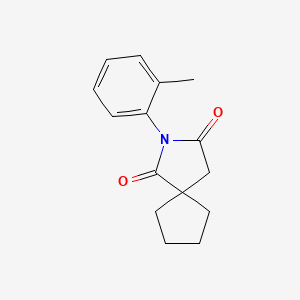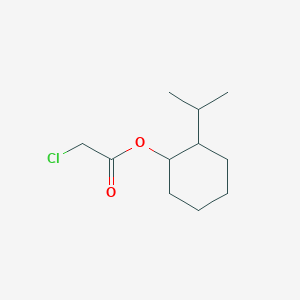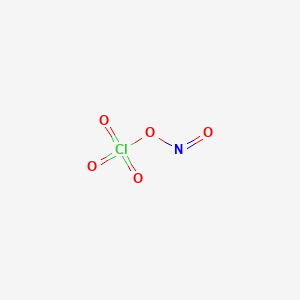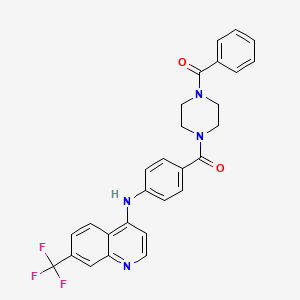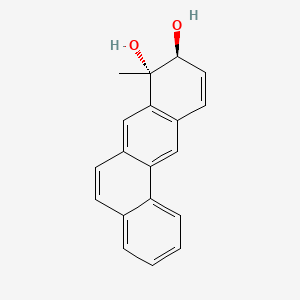
Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans- is a polycyclic aromatic hydrocarbon derivative This compound is characterized by its complex structure, which includes multiple fused aromatic rings and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans- typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of Benz(a)anthracene derivatives in the presence of a suitable catalyst such as palladium on carbon. The reaction conditions often require elevated temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient conversion rates. The purity of the final product is often enhanced through recrystallization and chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various hydroxylated, halogenated, and nitrated derivatives, which can be further utilized in different chemical processes.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its potential role in drug development and as a model compound in toxicological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, leading to potential mutagenic and carcinogenic effects. The molecular targets include DNA and various enzymes involved in metabolic pathways, which can result in altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benz(a)anthracene-8,9-diol, 8,9-dihydro-6-methyl-, trans-
- Benz(a)anthracene-8,9-diol, 4-fluoro-8,9-dihydro-7-(hydroxymethyl)-12-methyl-, trans-
Uniqueness
Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans- is unique due to its specific methylation pattern and the presence of hydroxyl groups, which influence its chemical reactivity and biological interactions. This distinct structure allows for unique applications and effects compared to other similar compounds.
Eigenschaften
CAS-Nummer |
72533-48-3 |
|---|---|
Molekularformel |
C19H16O2 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
(8S,9S)-8-methyl-9H-benzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C19H16O2/c1-19(21)17-11-13-7-6-12-4-2-3-5-15(12)16(13)10-14(17)8-9-18(19)20/h2-11,18,20-21H,1H3/t18-,19-/m0/s1 |
InChI-Schlüssel |
UKEYITBZCOYGPX-OALUTQOASA-N |
Isomerische SMILES |
C[C@]1([C@H](C=CC2=C1C=C3C=CC4=CC=CC=C4C3=C2)O)O |
Kanonische SMILES |
CC1(C(C=CC2=C1C=C3C=CC4=CC=CC=C4C3=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


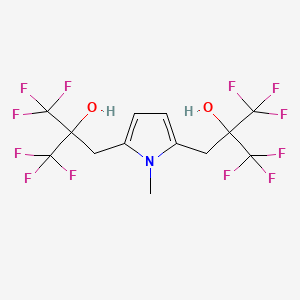


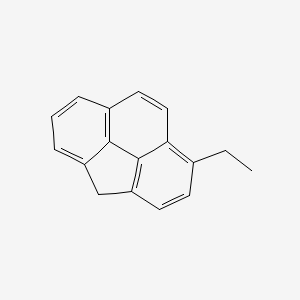
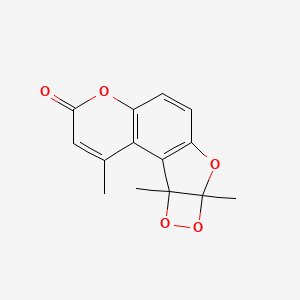
![[Methyl(phenyl)phosphoryl]hydrazine](/img/structure/B12797687.png)
![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
